2-Bromophenyl 4-tert-butylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

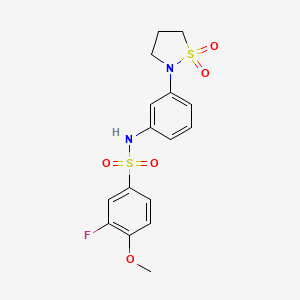

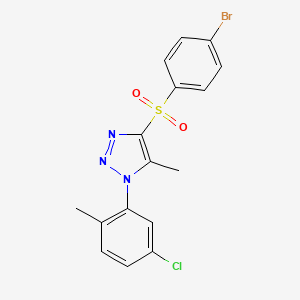

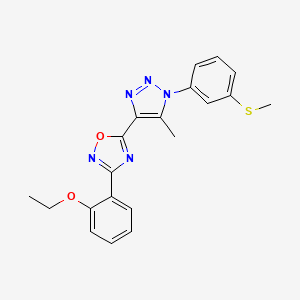

Based on its name, “2-Bromophenyl 4-tert-butylbenzene-1-sulfonate” likely has a complex molecular structure. The phenyl ring provides a planar, aromatic base for the molecule. The bromine atom, being a halogen, is likely involved in a polar covalent bond with one of the carbon atoms in the ring. The tert-butyl group is likely providing steric bulk.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromophenyl 4-tert-butylbenzene-1-sulfonate” would depend on its specific molecular structure. For example, the presence of the bromine atom and the sulfonate group might make it relatively polar, affecting its solubility in different solvents .Scientific Research Applications

Palladium-Catalyzed N-Arylation of Sulfoximines

The palladium-catalyzed N-arylation of sulfoximines with aryl bromides, including 2-bromophenyl derivatives, represents a significant advancement in the synthesis of N-arylated sulfoximines. This method employs aryl bromides with various substitution patterns, showcasing the versatility of 2-bromophenyl derivatives in cross-coupling reactions. The reaction is noted for its high yield and stereospecific manner, indicating its potential in stereoselective synthesis (Bolm & Hildebrand, 2000).

Multi-Coupling Reagent Applications

3-Bromo-2-(tert-butylsulfonyl)-1-propene demonstrates the utility of bromophenyl derivatives as multi-coupling reagents. This compound reacts with various electrophiles to yield highly functionalized sulfones, showcasing the broad applicability of such derivatives in organic synthesis (Auvray, Knochel, & Normant, 1985).

Stereoselective Synthesis of α-Quaternary α-Amino Acid Derivatives

The stereoselective synthesis of α-quaternary α-amino acid derivatives using bromophenyl derivatives highlights their role in the synthesis of complex organic molecules. The process involves the N-alkylation of amido esters, followed by N-C(α) migration and the loss of sulfur dioxide, underscoring the strategic use of bromophenyl derivatives in synthesizing chiral compounds (Lupi et al., 2009).

Bromophenol Derivatives from Red Algae

Bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds with bromophenyl groups, reveal the natural occurrence and potential bioactivity of such compounds. Despite their inactivity against certain cancer cell lines and microorganisms, these compounds contribute to the understanding of naturally occurring bromophenyl derivatives and their potential applications in medicinal chemistry (Zhao et al., 2004).

Traceless Sulfenate Anion Precatalyst

The use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions showcases the innovative applications of bromophenyl derivatives in catalysis. This approach enables the coupling of benzyl halides to trans-stilbenes, illustrating the role of bromophenyl derivatives in facilitating complex chemical transformations (Zhang et al., 2015).

Future Directions

properties

IUPAC Name |

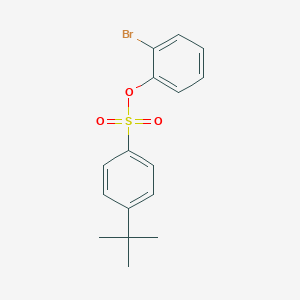

(2-bromophenyl) 4-tert-butylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUDQPPRKWNQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

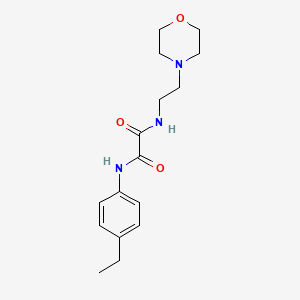

![3,9-Dimethyl-1-(2-morpholin-4-ylethyl)-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662069.png)

![1-(4-Ethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2662077.png)

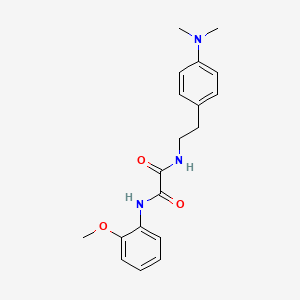

![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)